2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized for their ability to form coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Anti-inflammatory and Anticancer Activity
Compounds containing the pyrazole and acetamide moieties have been synthesized and evaluated for their anti-inflammatory and anticancer activities. These studies show that certain derivatives exhibit significant activity, which points to potential applications in the development of new therapeutic agents for inflammation and cancer (Sunder & Maleraju, 2013).
Neuroinflammation Imaging
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the compound , have been identified as selective ligands for the translocator protein (18 kDa) (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes, suggesting the potential use of these compounds in neuroinflammation imaging and the study of neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial Activity
Novel thiazole derivatives incorporating the pyrazole moiety have shown promising antimicrobial activities. This suggests the potential use of compounds within this chemical class, including 2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide, in developing new antimicrobial agents (Saravanan et al., 2010).
Synthesis and Reactivity Studies
Research on the synthesis and characterization of pyrazole derivatives provides insights into their chemical reactivity and potential pharmaceutical applications. Studies include computational evaluations of reactivity and pharmaceutical potential, which could be relevant to understanding the applications of the compound (Thomas et al., 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-23-11-13(9-22-23)17-15(19-6-7-20-17)10-21-16(24)8-12-2-4-14(18)5-3-12/h2-7,9,11H,8,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCYNNLQWUNHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.